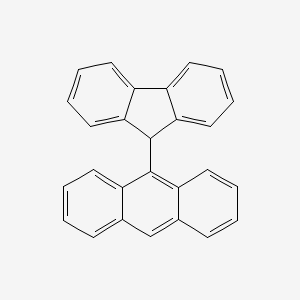
Cerous bromide heptahydrate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Cerous bromide heptahydrate, also known as cerium(III) bromide heptahydrate, is a chemical compound with the formula CeBr₃·7H₂O. It is a white, hygroscopic solid that is highly soluble in water. This compound is of significant interest due to its applications in various scientific fields, including chemistry, biology, medicine, and industry .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Cerous bromide heptahydrate can be synthesized by reacting cerium(III) carbonate (Ce₂(CO₃)₃·H₂O) with hydrobromic acid (HBr). The reaction produces an aqueous solution of cerium(III) bromide, which can be crystallized to obtain the heptahydrate form .
Industrial Production Methods: In industrial settings, this compound is typically produced by dissolving cerium(III) oxide or cerium carbonate in hydrobromic acid. The resulting solution is then subjected to controlled crystallization processes to yield the heptahydrate form .
Analyse Des Réactions Chimiques
Types of Reactions: Cerous bromide heptahydrate undergoes various chemical reactions, including:
Oxidation: Cerium(III) can be oxidized to cerium(IV) in the presence of strong oxidizing agents.
Reduction: Cerium(IV) can be reduced back to cerium(III) using reducing agents.
Substitution: Cerium(III) bromide can participate in substitution reactions where bromide ions are replaced by other anions.
Common Reagents and Conditions:
Oxidation: Strong oxidizing agents such as potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂).
Reduction: Reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).
Substitution: Various halide salts can be used to replace bromide ions.
Major Products Formed:
Oxidation: Cerium(IV) compounds.
Reduction: Cerium(III) compounds.
Substitution: Cerium halides with different anions.
Applications De Recherche Scientifique
Cerous bromide heptahydrate has a wide range of applications in scientific research:
Chemistry: Used as a precursor for the synthesis of other cerium compounds and as a catalyst in organic reactions.
Biology: Investigated for its potential antimicrobial properties and its role in biological systems.
Medicine: Explored for its antineoplastic properties and potential use in cancer treatment.
Industry: Utilized in the production of scintillation counters and other detection devices.
Mécanisme D'action
The mechanism of action of cerous bromide heptahydrate involves its ability to participate in redox reactions. Cerium ions can alternate between the +3 and +4 oxidation states, allowing them to act as both oxidizing and reducing agents. This redox versatility is crucial for its catalytic and antimicrobial properties .
Comparaison Avec Des Composés Similaires
Cerium(III) chloride (CeCl₃): Similar in structure and reactivity but contains chloride ions instead of bromide.
Cerium(III) iodide (CeI₃): Another halide of cerium with iodine instead of bromide.
Lanthanum(III) bromide (LaBr₃): A similar compound with lanthanum instead of cerium.
Uniqueness: Cerous bromide heptahydrate is unique due to its specific applications in scintillation counters and its potential antimicrobial and antineoplastic properties. Its ability to undergo redox reactions and participate in various chemical processes makes it a versatile compound in scientific research .
Propriétés
Numéro CAS |
7789-56-2 |
|---|---|
Formule moléculaire |
Br3CeH14O7 |
Poids moléculaire |
505.94 g/mol |
Nom IUPAC |
cerium(3+);tribromide;heptahydrate |
InChI |
InChI=1S/3BrH.Ce.7H2O/h3*1H;;7*1H2/q;;;+3;;;;;;;/p-3 |
Clé InChI |
GERCEHWVCUPXNJ-UHFFFAOYSA-K |
SMILES canonique |
O.O.O.O.O.O.O.[Br-].[Br-].[Br-].[Ce+3] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



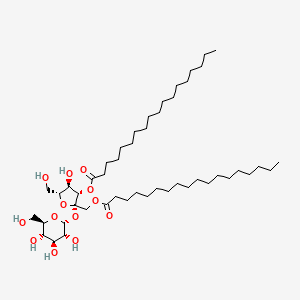
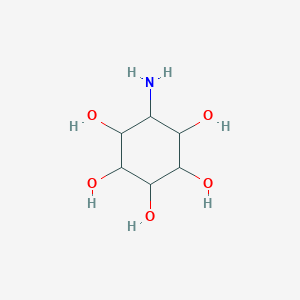
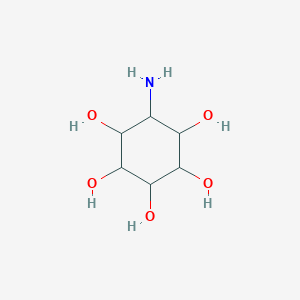
![5-(2-Ethoxy-5-((4-isopropylpiperazin-1-yl)sulfonyl)phenyl)-1-methyl-3-propyl-1H-pyrazolo[4,3-d]pyrimidin-7(6H)-one](/img/structure/B13143478.png)

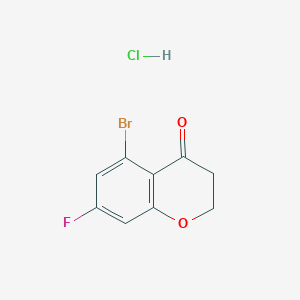
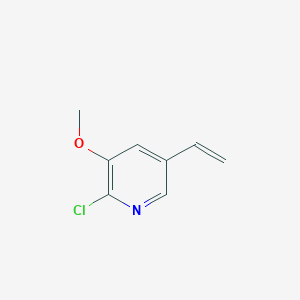
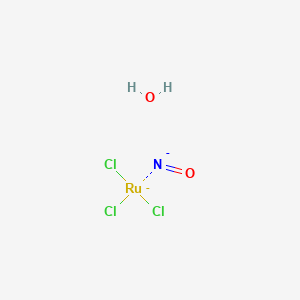
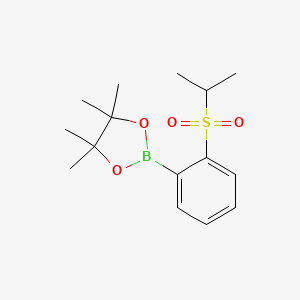
![2-Propenenitrile,3-[2-(methylsulfonyl)phenyl]-](/img/structure/B13143511.png)

![3-Methoxy-6-[(methylsulfanyl)(sulfanyl)methylidene]cyclohexa-2,4-dien-1-one](/img/structure/B13143528.png)
